molecular formula C12H19ClO8S B127832 Diacetonefructose chlorosulfate CAS No. 150609-95-3

Diacetonefructose chlorosulfate

Cat. No.: B127832
CAS No.: 150609-95-3
M. Wt: 358.79 g/mol
InChI Key: RXVWCMYRBRBGMC-XBWDGYHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetonefructose chlorosulfate can be synthesized through a multi-step process. Initially, fructose reacts with acetone in the presence of thionyl chloride to form fructose pyruvate (fructose acetate dicarboxylate). This intermediate then reacts with chlorinated sulfonic acid to yield this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of large reactors and precise temperature control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Diacetonefructose chlorosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Fructose dibenzoyl chlorosulfonate
  • Fructose acetate dicarboxylate
  • Diacetonefructose

Uniqueness

Diacetonefructose chlorosulfate is unique due to its specific sulfated structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its solubility in organic solvents and its stability under various conditions .

Properties

IUPAC Name

(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWCMYRBRBGMC-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446632
Record name 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150609-95-3
Record name 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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